Dothiepin sulfoxide
CAS No.: 1447-71-8
Cat. No.: VC21341830
Molecular Formula: C19H21NOS
Molecular Weight: 311.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1447-71-8 |
---|---|
Molecular Formula | C19H21NOS |
Molecular Weight | 311.4 g/mol |
IUPAC Name | (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
Standard InChI | InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
Standard InChI Key | NBNPVRZHUPMVQS-GZTJUZNOSA-N |
Isomeric SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |
SMILES | CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |
Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 |
Dothiepin sulfoxide is a metabolite of the tricyclic antidepressant dothiepin, also known as dosulepin. Dothiepin is primarily used in the treatment of major depressive disorder and has anxiolytic properties. The sulfoxide metabolite is formed through the oxidation of dothiepin and exhibits significantly reduced pharmacological activity compared to its parent compound .
Mechanism of Action
Dothiepin sulfoxide acts by inhibiting the reuptake of serotonin and noradrenaline, albeit with less potency than its parent compound. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission, which can alleviate symptoms of depression.
Pharmacokinetics
Dothiepin sulfoxide undergoes hepatic metabolism involving processes such as N-demethylation, S-oxidation, and glucuronidation. The half-life of dothiepin, the parent compound, ranges from 14.4 to 23.9 hours, allowing for sustained therapeutic effects .
Metabolic Process | Description |
---|---|
N-demethylation | Removal of a methyl group from the nitrogen atom |
S-oxidation | Oxidation of the sulfur atom in the molecule |
Glucuronidation | Conjugation with glucuronic acid for excretion |
Research Applications
Dothiepin sulfoxide has been used in various research contexts, including studies on neurotransmitter uptake and receptor binding. It is also utilized as a reference compound in analytical chemistry, particularly in oxidation-reduction reactions.
Clinical Observations
While dothiepin sulfoxide itself is not commonly used clinically, its parent compound, dothiepin, has been studied extensively. Patients treated with dothiepin have shown improvements in sleep quality and reduced insomnia symptoms, supporting its potential as a therapeutic agent for sleep disorders .
Toxicological Studies
In cases of overdose, significant adverse effects such as seizures have been reported for dothiepin, highlighting the importance of understanding the pharmacological profile of this compound and its metabolites in clinical settings.
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